Cas no 2034448-70-7 (N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide)

N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide is a structurally distinct small molecule featuring a bipyridine core linked to a chloro-methoxybenzamide moiety. This compound exhibits potential as an intermediate or bioactive agent in pharmaceutical and agrochemical research due to its hybrid heterocyclic architecture. The presence of both electron-rich (methoxy) and electron-withdrawing (chloro) substituents enhances its versatility in molecular interactions, while the bipyridine scaffold offers strong metal-coordinating properties. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for applications in drug discovery, catalysis, and material science. The compound’s stability under standard conditions further supports its utility in experimental and industrial settings.
N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide structure
2034448-70-7 structure
Product Name:N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide
CAS No:2034448-70-7
MF:C19H16ClN3O2
MW:353.802243232727
CID:5378854
Update Time:2025-06-09

N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
    • N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide
    • Inchi: 1S/C19H16ClN3O2/c1-25-18-7-5-15(20)9-16(18)19(24)23-11-13-4-6-17(22-10-13)14-3-2-8-21-12-14/h2-10,12H,11H2,1H3,(H,23,24)
    • InChI Key: HHYVRODSRLRYKZ-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(C2=CC=CN=C2)N=C1)(=O)C1=CC(Cl)=CC=C1OC

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Additional information on N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide

N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide: A Comprehensive Overview

The compound N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide, identified by the CAS number 2034448-70-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a bipyridine moiety with a benzamide group, along with substituents that enhance its reactivity and functionality. Recent studies have highlighted its role in catalytic processes and material science, making it a subject of interest for researchers in these fields.

The molecular structure of N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide consists of a bipyridine ring system, which is known for its ability to coordinate with metal ions, forming stable complexes. This property is particularly valuable in catalysis, where such coordination can significantly enhance the efficiency of chemical reactions. The benzamide group further contributes to the compound's versatility, as it can participate in hydrogen bonding and other non-covalent interactions, which are crucial in drug design and supramolecular chemistry.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its physical and chemical properties. Studies have shown that the presence of the methoxy group at the 2-position of the benzene ring enhances the compound's solubility in polar solvents, while the chlorine substituent at the 5-position introduces electron-withdrawing effects that can influence reactivity. These findings have implications for its use in organic synthesis and as a precursor for more complex molecules.

In terms of applications, N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide has been explored as a ligand in transition metal catalysis. Its ability to form stable metal complexes makes it a promising candidate for use in asymmetric catalysis, where enantioselective reactions are critical. Additionally, its role in material science has been investigated, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, sensing, and catalysis.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the bipyridine moiety plays a significant role in stabilizing metal complexes through π-backbonding interactions. This understanding has paved the way for the design of more efficient catalysts and materials.

In conclusion, N-({[2,3'-bipyridine]-5-yl}methyl)-5-chloro-2-methoxybenzamide is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for research in catalysis, materials science, and drug design. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in various fields of chemistry.

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